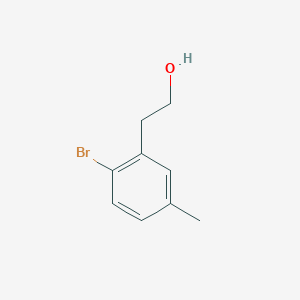

2-(2-Bromo-5-methylphenyl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrO |

|---|---|

Molecular Weight |

215.09 g/mol |

IUPAC Name |

2-(2-bromo-5-methylphenyl)ethanol |

InChI |

InChI=1S/C9H11BrO/c1-7-2-3-9(10)8(6-7)4-5-11/h2-3,6,11H,4-5H2,1H3 |

InChI Key |

HXHFPLLPFMVPFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Bromo 5 Methylphenyl Ethanol and Its Derivatives

Strategies for Carbon-Bromine Bond Formation on Aromatic Systems

The introduction of a bromine atom at a specific position on an aromatic ring is a fundamental challenge in organic synthesis. For the target molecule, this involves the bromination of a p-xylene (B151628) framework ortho to one of the methyl groups.

Direct Halogenation Approaches

Direct bromination via electrophilic aromatic substitution (EAS) is a primary method for forming carbon-bromine bonds on electron-rich aromatic systems like p-xylene. This reaction typically employs molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which is often generated in situ from iron filings. stackexchange.compearson.com The catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack by the aromatic ring.

In the case of p-xylene, the two methyl groups are activating and ortho-, para-directing. Since the positions are equivalent, the bromination selectively occurs at the position ortho to one of the methyl groups, leading to the desired 2-bromo-1,4-dimethylbenzene precursor.

Several methods have been developed to optimize this process, including variations in catalysts and reaction conditions to improve yield and minimize the formation of poly-brominated byproducts. google.com For instance, using a combination of bromine and an oxidizing agent like potassium bromate (B103136) can lead to high yields of the monobrominated product. google.com Light-mediated and photocatalytic brominations have also been explored as alternative, sustainable methods. researchgate.netresearchgate.net

Table 1: Direct Bromination of Xylene Derivatives This table is interactive. You can sort and filter the data.

| Starting Material | Brominating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Xylene | Bromine, Potassium Bromate, Water | 30°C, 6 hours | 2-Bromo-1,4-dimethylbenzene | 82.5 | google.com |

| m-Xylene | Bromine, Potassium Bromate, Water | 30°C, 12 hours | 4-Bromo-1,3-dimethylbenzene | 93 | google.com |

| o-Xylene | Bromine | Iron filings, Iodine, -15°C | 4-Bromo-o-xylene & 3-Bromo-o-xylene | 53.7 (total) | google.com |

| Toluene (B28343) | HBr, H₂O₂ | Visible-light photocatalysis | Bromotoluene | - | researchgate.net |

Metal-Catalyzed Coupling Reactions for Bromine Incorporation

Beyond direct halogenation, metal-catalyzed reactions offer an alternative route for installing a bromine atom. The Sandmeyer reaction is a classic and effective method that utilizes a copper(I) bromide catalyst. chemicalbook.com This process involves the diazotization of an aromatic amine, followed by substitution of the resulting diazonium salt with a bromine atom from the copper salt.

To apply this to the synthesis of 2-(2-Bromo-5-methylphenyl)ethanol, one would start with an appropriate aniline (B41778) derivative, such as 2-amino-4-methylbenzaldehyde (B1282652) or a related compound. The amino group is first converted to a diazonium salt using nitrous acid (generated from sodium nitrite (B80452) and a strong acid) at low temperatures. chemicalbook.com The subsequent addition of copper(I) bromide facilitates the replacement of the diazonium group with bromine, providing the brominated aromatic core with high regioselectivity. google.com This method is particularly useful when direct bromination is not selective or when the required aniline precursor is readily available.

Construction of the Ethanol (B145695) Side Chain

Once the 2-bromo-5-methylphenyl scaffold is obtained, the next critical phase is the construction of the ethanol (-CH₂CH₂OH) side chain. This can be achieved through either reductive or chain-elongation strategies.

Reductive Methodologies from Bromo-Substituted Phenylacetic Acids or Ketones

This approach involves the synthesis of a carbonyl-containing intermediate, which is then reduced to the desired alcohol. Two common precursors are 2-(2-bromo-5-methylphenyl)acetic acid ambeed.com and 2'-bromo-5'-methylacetophenone.

From Phenylacetic Acid: The synthesis of 2-(2-bromo-5-methylphenyl)acetic acid can be accomplished through various routes, often starting from 2-bromo-1,4-dimethylbenzene. The subsequent reduction of the carboxylic acid functional group to a primary alcohol can be efficiently carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ether-based solvent.

From an Acetophenone: Alternatively, Friedel-Crafts acylation of 4-bromotoluene (B49008) with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) can yield the corresponding acetophenone. The ketone is then reduced to the secondary alcohol. More complex reducing systems, such as triethylsilane in the presence of a Lewis acid like boron trifluoride etherate, have also been employed for the reduction of similar keto-aromatic compounds. google.com A subsequent transformation would be needed to convert the resulting 1-phenylethanol (B42297) derivative to the desired 2-phenylethanol (B73330) isomer. A more direct route involves the reduction of the ketone to an alkane (e.g., Wolff-Kishner or Clemmensen reduction) followed by other functionalization steps, though this is less atom-economical.

The choice of reducing agent is critical to ensure chemoselectivity, reducing the carbonyl or carboxyl group without affecting the carbon-bromine bond.

Chain Elongation Techniques from Aromatic Precursors

Chain elongation methods build the two-carbon ethanol side chain directly onto the aromatic ring. A highly effective technique is the reaction of a Grignard reagent with an epoxide. youtube.com

This synthesis begins with the formation of a Grignard reagent from 2-bromo-5-methylbromobenzene. This organomagnesium compound is a potent nucleophile. The subsequent step involves the ring-opening of ethylene (B1197577) oxide. youtube.com The nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms of the epoxide ring, leading to the formation of a new carbon-carbon bond and an alkoxide intermediate. An acidic workup then protonates the alkoxide to yield the final product, this compound. This method elegantly constructs the entire ethanol side chain in a single, high-yielding step.

Another classical approach involves starting with 2-bromo-5-methylbenzaldehyde. uni.lunih.gov Reaction with a one-carbon nucleophile, such as the ylide in a Wittig reaction, can add a carbon atom. For example, using methoxymethylenetriphenylphosphine followed by hydrolysis of the resulting enol ether would yield 2-(2-bromo-5-methylphenyl)acetaldehyde. This aldehyde can then be readily reduced to the target alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).

Chemo- and Regioselective Considerations in Synthesis

The successful synthesis of this compound hinges on precise control over chemo- and regioselectivity at various stages.

Regioselectivity: The initial bromination of p-xylene is a key regioselective step. The activating, ortho-directing nature of the two methyl groups funnels the electrophilic substitution to the 2-position, as the para-positions are sterically blocked. This provides a reliable method for obtaining the desired 2-bromo-1,4-dimethylbenzene precursor with high selectivity. google.com Alternative strategies like directed ortho-metalation, where a directing group on the ring guides a metalating agent to an adjacent position, can offer even greater control for more complex derivatives. nih.gov

Chemoselectivity: Chemoselectivity is paramount during the reduction and chain elongation steps.

In Reductive Methodologies: The reducing agent must selectively target the carboxylic acid or ketone without cleaving the aryl-bromide bond. While aryl halides are generally stable to hydride reagents like LiAlH₄ and NaBH₄, harsh conditions could lead to hydrodebromination. The selection of mild and specific reagents is therefore crucial.

In Chain Elongation: When preparing a Grignard reagent from a dihalo-precursor (e.g., 1-bromo-4-(bromomethyl)benzene), the significant difference in reactivity between an aryl bromide and a benzyl (B1604629) bromide allows for selective Grignard formation at the benzylic position. In the reaction with ethylene oxide, the Grignard reagent must react preferentially with the epoxide rather than with another molecule of the starting aryl bromide. The use of an ether solvent and controlled temperatures helps ensure the desired reaction pathway. youtube.com

By carefully managing these selective factors, chemists can efficiently synthesize this compound and its derivatives for further applications.

Sustainable and Green Chemistry Approaches to Synthesis

The synthesis of specialized chemical compounds like this compound is increasingly guided by the principles of green and sustainable chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.org Traditional methods for aromatic bromination often rely on elemental bromine, a toxic and corrosive reagent, which also suffers from poor atom economy as half of the bromine atoms are converted into hydrobromic acid byproduct. thieme-connect.com Modern synthetic strategies are moving towards catalytic systems and advanced manufacturing platforms like flow chemistry to overcome these limitations, offering safer, more efficient, and environmentally benign pathways for the production of halogenated aromatics.

Catalytic Bromination Strategies

Catalytic bromination methods represent a significant advancement in green chemistry, offering alternatives to the use of hazardous molecular bromine. These strategies often employ safer bromine sources and utilize catalysts to achieve high efficiency and regioselectivity under milder conditions. The synthesis of this compound can be envisioned starting from a precursor like m-cresol (B1676322) or 2-(p-tolyl)ethanol, where the hydroxyl or alkyl group, respectively, activates the aromatic ring towards electrophilic substitution.

One prominent green bromination technique involves the use of N-bromosuccinimide (NBS) as the bromine source. While NBS is a solid and easier to handle than liquid bromine, its activation is key to its effectiveness. nih.gov Recent research has demonstrated that organic dyes, such as erythrosine B, can act as visible-light photoredox catalysts to activate NBS under mild, non-acidic conditions. alfa-chemistry.comacs.org This photo-oxidative approach enhances the electrophilic character of the bromine atom in NBS, leading to efficient bromination of various arenes and heteroarenes with reduced reaction times and avoidance of byproducts that can arise from competing radical pathways. nih.govalfa-chemistry.com

Another highly effective and environmentally friendly method utilizes a combination of an alkali metal bromide salt, such as ammonium (B1175870) bromide (NH₄Br), and an oxidant. organic-chemistry.orgorganic-chemistry.org Oxone® (potassium peroxomonosulfate) is a commonly used, inexpensive, and safe solid oxidant for this purpose. thieme-connect.comresearchgate.net This system generates the active brominating species in situ, avoiding the direct handling of bromine. researchgate.net The reaction typically proceeds at ambient temperature in greener solvents like methanol (B129727) or water, offering high yields and excellent regioselectivity for activated aromatic compounds without the need for a metal catalyst. thieme-connect.comorganic-chemistry.org For a precursor like m-cresol, this method would be expected to selectively install the bromine atom at the ortho-position relative to the powerful activating hydroxyl group.

The table below summarizes and compares various modern catalytic systems applicable to the bromination of activated aromatic rings, which could be employed in the synthesis of precursors to this compound.

| Catalytic System | Bromine Source | Key Advantages | Typical Conditions | Relevant Findings & Citations |

|---|---|---|---|---|

| Visible-Light Photoredox Catalysis | N-Bromosuccinimide (NBS) | Mild, non-acidic conditions; high selectivity; avoids radical side-products; uses a renewable energy source (light). | Organic dye (e.g., Erythrosine B), (NH₄)₂S₂O₈, acetonitrile (B52724), white LED light, room temperature. | Effectively brominates a variety of arenes and heteroarenes in good to excellent yields by amplifying the electrophilicity of NBS. nih.govalfa-chemistry.comnih.gov |

| Oxidative Bromination | Ammonium Bromide (NH₄Br) or Sodium Bromide (NaBr) | Metal-free; uses inexpensive, stable, and safe reagents; high atom economy; environmentally benign solvents. | Oxone®, methanol/water, room temperature. | Provides rapid and highly regioselective monobromination of activated arenes with high yields, avoiding toxic HBr byproduct. thieme-connect.comorganic-chemistry.orgthieme-connect.com |

| Lewis Acid / Brønsted Acid Catalysis | N-Bromosuccinimide (NBS) | Effective for less reactive or deactivated substrates; enhances electrophilicity of NBS. | HBF₄·Et₂O in acetonitrile; or acidic montmorillonite (B579905) K-10 clay. | Allows for the bromination of a wider range of aromatic compounds, including those that are less activated. organic-chemistry.orgacs.org |

| Bromide/Bromate Couple | NaBr / NaBrO₃ | Uses stable, inexpensive solid reagents; avoids direct use of liquid bromine. | Aqueous acidic medium, ambient conditions. | An alternative method for regioselective bromination of various organic compounds, including toluene derivatives. rsc.org |

Flow Chemistry Applications in Production

Flow chemistry, or continuous flow processing, is a modern production technology that offers significant advantages over traditional batch manufacturing, particularly for reactions that are hazardous, highly exothermic, or involve unstable intermediates. researchgate.netresearchgate.net Instead of large reactors, reagents are pumped through a network of narrow tubes or channels where they mix and react. seqens.com This platform is exceptionally well-suited for the synthesis of this compound and its derivatives, enhancing both safety and efficiency.

Another powerful application of flow chemistry relevant to this synthesis is in organometallic reactions, such as those involving aryllithium intermediates. vapourtec.com A potential synthetic route could involve the ortho-lithiation of a protected 2-(5-methylphenyl)ethanol derivative, followed by quenching with an electrophilic bromine source. Such reactions are often performed at cryogenic temperatures (e.g., -78 °C) to prevent side reactions. vapourtec.com Flow systems excel at maintaining precise temperature control and short residence times, which can prevent the degradation of unstable organolithium intermediates and improve product yields and selectivity. ucc.iethieme-connect.de

The table below outlines the key benefits of applying flow chemistry to the synthesis of this compound.

| Advantage | Description | Relevance to Synthesis & Citations |

|---|---|---|

| Enhanced Safety | Small reaction volumes minimize the impact of exothermic events or potential runaway reactions. Hazardous reagents can be generated and consumed in-situ. | Crucial for managing the hazards of bromination and the handling of pyrophoric organolithium reagents. researchgate.netmdpi.commt.com |

| Precise Process Control | Superior control over reaction parameters such as temperature, pressure, residence time, and stoichiometry. | Enables optimization of reaction yield and selectivity, and allows access to reaction conditions unattainable in batch, like superheating solvents safely. seqens.commt.com |

| Improved Yield & Selectivity | Rapid mixing and efficient heat transfer can minimize the formation of byproducts, leading to cleaner reaction profiles and higher purity products. | Beneficial for regioselective aromatic substitutions and for controlling sensitive reactions involving unstable intermediates. researchgate.netseqens.com |

| Scalability | Production is scaled by running the system for longer periods ("scaling out") rather than using larger, more dangerous reactors, simplifying the transition from lab to production. | Allows for seamless scaling from laboratory discovery to industrial production with consistent product quality. seqens.commt.com |

| Automation & Integration | Flow systems can be easily integrated with inline analytical techniques (PAT) for real-time monitoring and optimization, enabling automated process control. | Facilitates rapid process development and ensures consistent, reproducible manufacturing conditions. mt.com |

Chemical Reactivity and Transformation Pathways of 2 2 Bromo 5 Methylphenyl Ethanol

Reactions Involving the Aromatic Bromine Substituent

The bromine atom attached to the phenyl ring is a key site for synthetic modification, primarily through reactions that form new carbon-carbon or carbon-heteroatom bonds.

Cross-Coupling Reactions for Aryl Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. 2-(2-Bromo-5-methylphenyl)ethanol can readily participate in several of these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This method is widely used to form biaryl structures. For this compound, a Suzuki reaction with an arylboronic acid would yield a 2-(5-methyl-[1,1'-biphenyl]-2-yl)ethanol derivative. The reaction is generally tolerant of various functional groups, and the presence of the hydroxyl group in the side chain is not expected to interfere. researchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond. rug.nl This reaction is catalyzed by a palladium complex and typically requires a base. rug.nl Reacting this compound with an alkene, such as styrene (B11656), would result in the formation of a stilbene (B7821643) derivative. The efficiency of the Heck reaction can be influenced by the steric hindrance around the bromine atom. rug.nl

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling of this compound with an alkyne, for instance, phenylacetylene, would produce a 2-(5-methyl-2-(phenylethynyl)phenyl)ethanol. This reaction is known for its mild conditions and high functional group tolerance. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Cross-Coupling Reactions with Aryl Bromides

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Biaryl |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SNA) of an unactivated aryl halide like this compound is generally difficult. wikipedia.orglibretexts.org These reactions typically require either strong activation by electron-withdrawing groups (which are absent in this molecule) or very harsh reaction conditions. libretexts.orgmasterorganicchemistry.com However, certain variants can be considered:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of aryl halides with amines to form arylamines. While technically a cross-coupling reaction, it results in the substitution of the bromine atom with a nitrogen-containing group. This would be a viable method to introduce an amino group at the 2-position of the phenyl ring.

Copper-Catalyzed Reactions (Ullmann Condensation): The Ullmann condensation can be used to form carbon-oxygen or carbon-nitrogen bonds. For instance, reacting this compound with a phenol (B47542) in the presence of a copper catalyst and a base could yield a diaryl ether.

Reductive Debromination Strategies

In some synthetic routes, the removal of the bromine atom is desired. This can be achieved through various reductive debromination methods:

Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) and a source of hydrogen (e.g., H2 gas, transfer hydrogenation reagents like ammonium (B1175870) formate), the carbon-bromine bond can be cleaved to afford 2-(m-tolyl)ethanol.

Metal-Mediated Reduction: Active metals such as zinc or magnesium in the presence of a proton source can also effect the reduction of the aryl bromide.

Transformations at the Ethanolic Hydroxyl Group

The primary alcohol functionality in this compound is amenable to a variety of common transformations.

Derivatization Reactions

Esterification: The hydroxyl group can be readily converted to an ester by reaction with a carboxylic acid, acid chloride, or anhydride (B1165640). For example, reaction with acetic anhydride in the presence of a base like pyridine (B92270) would yield 2-(2-bromo-5-methylphenyl)ethyl acetate.

Etherification: Formation of an ether can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide. For instance, treatment with sodium hydride followed by methyl iodide would produce 1-bromo-2-(2-methoxyethyl)-4-methylbenzene.

Oxidation Reactions leading to Carbonyl or Carboxylic Acid Functionalities

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions. wikipedia.orglibretexts.org

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. libretexts.orglibretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation, yielding 2-(2-bromo-5-methylphenyl)acetaldehyde. libretexts.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. chemguide.co.ukorganic-chemistry.org Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or sodium dichromate. wikipedia.orglibretexts.orgchemguide.co.uk The product of this reaction would be 2-(2-bromo-5-methylphenyl)acetic acid.

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Product | Functional Group |

| Pyridinium chlorochromate (PCC) | 2-(2-Bromo-5-methylphenyl)acetaldehyde | Aldehyde |

| Dess-Martin periodinane (DMP) | 2-(2-Bromo-5-methylphenyl)acetaldehyde | Aldehyde |

| Potassium permanganate (KMnO4) | 2-(2-Bromo-5-methylphenyl)acetic acid | Carboxylic Acid |

| Jones Reagent (CrO3/H2SO4) | 2-(2-Bromo-5-methylphenyl)acetic acid | Carboxylic Acid |

Dehydration and Olefin Formation

The primary alcohol group in this compound allows for dehydration reactions to form the corresponding styrene derivative, 1-bromo-4-methyl-2-vinylbenzene. This transformation is typically achieved through acid-catalyzed elimination of water. The reaction generally proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by removal of a proton from the adjacent carbon atom by a weak base, leading to the formation of a double bond.

Commonly used catalysts for this type of reaction include strong mineral acids like sulfuric acid or phosphoric acid, as well as solid acid catalysts such as zeolites. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the olefin formation. For instance, milder conditions are often preferred to minimize potential side reactions, such as polymerization of the resulting styrene or ether formation.

The general transformation can be represented as follows:

Table 1: Hypothetical Reaction Conditions for the Dehydration of this compound

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| H₂SO₄ (conc.) | Toluene (B28343) | 110 | 4 | 75 |

| H₃PO₄ (85%) | Xylene | 140 | 6 | 70 |

| Zeolite H-ZSM-5 | Gas Phase | 300 | - | 85 |

| p-Toluenesulfonic acid | Benzene (B151609) | 80 | 8 | 65 |

The resulting product, 1-bromo-4-methyl-2-vinylbenzene, is a valuable synthetic intermediate. The vinyl group can participate in various polymerization reactions and the bromo substituent provides a handle for further functionalization through cross-coupling reactions.

Reactivity of the Methyl Group on the Aromatic Ring

The methyl group attached to the benzene ring of this compound is susceptible to reactions typical of benzylic positions, primarily oxidation and halogenation.

Oxidation: The methyl group can be oxidized to various higher oxidation states, including an aldehyde, a carboxylic acid, or a benzyl (B1604629) alcohol, depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions will typically convert the methyl group to a carboxylic acid. Milder and more selective oxidizing agents, such as manganese dioxide (MnO₂) or cerium(IV) ammonium nitrate (B79036) (CAN), can be employed to achieve partial oxidation to the corresponding benzaldehyde.

Halogenation: Free-radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light or heat. This reaction proceeds via a free-radical chain mechanism to produce the corresponding benzylic halide. The degree of halogenation (mono-, di-, or tri-substitution) can be controlled by the stoichiometry of the halogenating agent.

Table 2: Potential Transformations of the Methyl Group in this compound

| Transformation | Reagent(s) | Product |

| Oxidation to Carboxylic Acid | KMnO₄, H₂O, heat | 2-(2-Bromo-5-carboxyphenyl)ethanol |

| Oxidation to Aldehyde | MnO₂, Dichloromethane | 2-(2-Bromo-5-formylphenyl)ethanol |

| Bromination | NBS, AIBN, CCl₄ | 2-(2-Bromo-5-(bromomethyl)phenyl)ethanol |

These transformations of the methyl group significantly expand the synthetic utility of the parent molecule, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Cascade and Multi-Component Reactions Involving this compound

The presence of both a bromo and a hydroxyl group makes this compound a suitable substrate for cascade and multi-component reactions, particularly those involving palladium-catalyzed cross-coupling.

A potential cascade reaction could involve an initial intramolecular Heck reaction. If the alcohol is first oxidized to an aldehyde, an intramolecular coupling between the bromo substituent and the enolate of the aldehyde could lead to the formation of a bicyclic product.

More elaborately, this compound can be envisioned as a component in multi-component reactions (MCRs). For instance, after conversion of the alcohol to an aldehyde, it could participate in well-known MCRs like the Ugi or Passerini reactions. In a hypothetical Ugi-type reaction, the aldehyde derived from this compound could react with an amine, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative in a single step.

Furthermore, the bromo-substituted aromatic ring can undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. These can be designed as part of a cascade sequence. For example, a Heck reaction between the bromo-aromatic ring and an alkene could be followed by an intramolecular cyclization involving the hydroxyl group, leading to the formation of heterocyclic structures.

The potential for such complex transformations highlights the versatility of this compound as a building block in modern organic synthesis, enabling the efficient construction of diverse and complex molecular scaffolds.

Mechanistic Investigations of Transformations Involving 2 2 Bromo 5 Methylphenyl Ethanol

Elucidation of Reaction Pathways

The primary reaction pathway anticipated for 2-(2-bromo-5-methylphenyl)ethanol is an intramolecular cyclization to form 5-methyl-2,3-dihydrobenzofuran. This transformation would likely proceed via a palladium-catalyzed intramolecular Heck-type reaction. The generally accepted mechanism for such a reaction involves several key steps:

Oxidative Addition: A low-valent palladium(0) catalyst would insert into the carbon-bromine bond of the aromatic ring to form an arylpalladium(II) intermediate.

Intramolecular Carbopalladation: The pendant alcohol or its corresponding alkoxide would then undergo an intramolecular nucleophilic attack on the palladium-bound carbon. This is a crucial ring-forming step.

β-Hydride Elimination: Following the formation of the new carbon-oxygen bond and the heterocyclic ring, a β-hydride elimination from the ethyl side chain would occur, regenerating the double bond and forming a hydridopalladium(II) species.

Reductive Elimination: Finally, reductive elimination of HBr, often facilitated by a base, would regenerate the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

It is important to note that without specific experimental or computational studies on this compound, the precise nature of the intermediates and transition states in this pathway remains speculative for this particular substrate.

Role of Catalysis in Directing Selectivity and Efficiency

The choice of catalyst and ligands is paramount in directing the selectivity and efficiency of the proposed intramolecular cyclization of this compound.

Palladium Source: Various palladium sources, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, could potentially be used to initiate the catalytic cycle. The choice of precursor can influence the ease of formation of the active Pd(0) species.

Ligands: The electronic and steric properties of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands employed would significantly impact the reaction. Bulky, electron-rich ligands generally promote oxidative addition and can influence the regioselectivity and rate of the subsequent steps. The coordination of the ligand to the palladium center can also prevent catalyst decomposition and aggregation.

Without empirical data for this specific compound, a table of catalyst systems and their effects on yield and selectivity cannot be provided.

Kinetic and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic studies are essential for a comprehensive understanding of any chemical transformation. For the intramolecular cyclization of this compound, such studies would involve:

Kinetic Analysis: Measuring the reaction rate under varying concentrations of the substrate, catalyst, ligand, and base would help to determine the rate law and identify the rate-determining step of the catalytic cycle. For instance, if the reaction is first-order in the aryl bromide and zero-order in the base, it would suggest that the oxidative addition is the rate-limiting step.

As no such studies have been published for this compound, no quantitative data on reaction rates, activation energies, or reaction enthalpies can be presented.

Solvent Effects and Reaction Environment Impact on Mechanism

The choice of solvent can have a profound impact on the mechanism and outcome of the proposed transformation.

Polarity: The polarity of the solvent can influence the rates of the individual steps in the catalytic cycle. For example, polar aprotic solvents like DMF, DMAc, or acetonitrile (B52724) are often used in palladium-catalyzed cross-coupling reactions as they can help to stabilize the charged intermediates.

Coordinating Ability: Solvents with coordinating ability can potentially interact with the palladium center, influencing its reactivity and the stability of the catalytic species.

Temperature: The reaction temperature is a critical parameter that affects the reaction rate. Higher temperatures can overcome activation barriers but may also lead to undesired side reactions or catalyst decomposition.

The optimization of the reaction environment is a crucial aspect of developing any synthetic protocol. However, in the absence of experimental data for this compound, a discussion of optimal solvent and temperature conditions would be purely hypothetical.

Applications of 2 2 Bromo 5 Methylphenyl Ethanol in Advanced Materials and Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The inherent reactivity of 2-(2-Bromo-5-methylphenyl)ethanol makes it an excellent starting material for the synthesis of a diverse range of organic compounds. Its bifunctional nature allows for sequential or orthogonal transformations, providing a pathway to intricate molecular designs.

Detailed research has demonstrated the use of this compound as a key reactant in the synthesis of complex heterocyclic structures. Specifically, it has been employed in the preparation of 1-aminomethylisochroman compounds. These compounds are of significant interest in medicinal chemistry for their potential application in treating central nervous system diseases. google.com The synthesis involves the reaction of this compound with other reagents to form the core isochroman (B46142) structure, showcasing the utility of this bromo-substituted phenylethanol derivative in building complex, biologically relevant scaffolds. google.com

| Intermediate | Reactant | Product | Application |

| This compound | 2,2-dimethoxy-N-methylethanamine | (S)-N-methyl-1-(8-methylisochroman-1-yl)methanamine | Central Nervous System Disease Treatment |

This table presents a specific example of this compound's application as a precursor in heterocyclic synthesis.

Design and Synthesis of Functional Materials Precursors

The development of functional materials with specific optical, electronic, or liquid crystalline properties often relies on the design of highly specific molecular precursors. The unique electronic and structural characteristics of this compound make it a candidate for such applications.

There is currently a lack of specific research findings detailing the application of this compound as a monomer for optoelectronic materials. However, its aromatic and bromo-functionalized structure suggests hypothetical utility in the synthesis of conjugated polymers for optoelectronic applications, where the bromo-substituent could be leveraged for further functionalization or polymerization.

No specific studies demonstrating the use of this compound as a precursor for liquid crystalline compounds were identified in the reviewed literature. The synthesis of liquid crystals typically requires molecules with specific length-to-breadth ratios and polarizable groups, and while derivatives of this compound could potentially be designed to meet these criteria, dedicated research in this area has not been reported.

Development of Catalytic Reagents and Ligands

The design of effective catalytic reagents and ligands is crucial for advancing chemical synthesis. The structural features of this compound suggest that it could be modified to serve as a scaffold for new ligands.

Currently, there are no specific research findings available that detail the development of catalytic reagents or ligands derived from this compound. The potential exists for the ethanol (B145695) group to be functionalized with coordinating moieties, and for the aromatic ring to be incorporated into larger ligand frameworks, but these applications remain to be explored.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 2 Bromo 5 Methylphenyl Ethanol and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. For a molecule like 2-(2-Bromo-5-methylphenyl)ethanol, this technique would reveal not only the bond lengths and angles within the molecule but also how these molecules arrange themselves in a crystal lattice.

Analysis of Molecular Conformation and Crystal Packing

The molecular conformation of this compound in the solid state would be dictated by the spatial arrangement of the substituted phenyl ring and the flexible ethanol (B145695) side chain. The presence of the bulky bromine atom ortho to the ethanol substituent likely induces steric hindrance, influencing the torsion angle between the phenyl ring and the C-C bond of the side chain. This can lead to a non-planar arrangement to minimize steric strain.

The crystal packing, or the arrangement of molecules in the crystal, would be a result of a balance between steric demands and the drive to form stabilizing intermolecular interactions. Molecules would likely pack in a way that maximizes these favorable contacts, leading to a highly ordered three-dimensional structure.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state structure of this compound would be significantly influenced by a network of intermolecular interactions. The hydroxyl group of the ethanol moiety is a classic hydrogen bond donor and acceptor. It is expected that strong O-H···O hydrogen bonds would be a dominant feature, linking adjacent molecules into chains or more complex networks.

Furthermore, the bromine atom introduces the possibility of halogen bonding. mdpi.com Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile, which in this case could be the oxygen atom of a neighboring molecule’s hydroxyl group (C-Br···O). mdpi.com The interplay and potential competition between hydrogen and halogen bonding would be a key determinant of the final crystal structure. nih.gov The strength and geometry of these interactions can be precisely measured from the crystallographic data.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the structure of molecules in solution. For this compound, a combination of 1D and 2D NMR experiments would provide a complete picture of its covalent framework and conformational preferences in a given solvent.

Advanced 1D and 2D NMR Techniques for Detailed Structural Elucidation

A standard one-dimensional ¹H NMR spectrum would provide initial information. The aromatic region would show distinct signals for the three protons on the substituted ring, with their splitting patterns and coupling constants revealing their relative positions. The ethanol side chain would exhibit signals for the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons.

A ¹³C NMR spectrum, often acquired with proton decoupling, would show a signal for each unique carbon atom. The chemical shifts would be indicative of their electronic environment. For instance, the carbon atom attached to the bromine would be significantly shifted compared to the others.

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are essential:

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace the connectivity of the proton spin systems, for example, within the ethanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across quaternary carbons and between the phenyl ring and the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which protons are close to each other in space, which is invaluable for determining the preferred conformation of the molecule in solution.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual values can vary depending on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ar-H (position 3) | ~7.3 | ~130 |

| Ar-H (position 4) | ~7.0 | ~128 |

| Ar-H (position 6) | ~7.5 | ~132 |

| -CH₂- (benzylic) | ~2.9 | ~40 |

| -CH₂- (hydroxyl) | ~3.8 | ~62 |

| -OH | Variable | - |

| Ar-C (C1, with CH₂CH₂OH) | - | ~138 |

| Ar-C (C2, with Br) | - | ~122 |

| Ar-C (C5, with CH₃) | - | ~135 |

| Ar-C (C3) | - | ~130 |

| Ar-C (C4) | - | ~128 |

| Ar-C (C6) | - | ~132 |

| -CH₃ | ~2.3 | ~20 |

Conformational Analysis in Solution

The flexibility of the ethanol side chain in this compound means that it can adopt various conformations in solution. NMR spectroscopy is a powerful tool for studying this dynamic behavior. copernicus.org The relative populations of different conformers can be estimated from the magnitude of the proton-proton coupling constants and through the analysis of Nuclear Overhauser Effects (NOEs). rsc.org For instance, the rotation around the C-C bond of the ethanol group can be investigated. Variable temperature NMR studies can also provide insights into the energy barriers between different conformational states. copernicus.org

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the vibrational modes of a molecule. researchgate.net These spectra are unique for each compound and serve as a "molecular fingerprint."

For this compound, FTIR and Raman spectroscopy would confirm the presence of its key functional groups. A broad absorption band in the FTIR spectrum around 3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The C-O stretching vibration would appear in the region of 1260-1000 cm⁻¹.

The aromatic ring would give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the range of 600-500 cm⁻¹.

Raman spectroscopy would complement the FTIR data. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C-Br stretch are typically strong and easily observable. The combination of both techniques provides a more complete vibrational profile of the molecule. ejournal.by

Below is a table of expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| O-H Stretch | 3500 - 3200 (broad) | FTIR |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | FTIR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FTIR, Raman |

| C-O Stretch | 1260 - 1000 | FTIR |

| C-Br Stretch | 600 - 500 | FTIR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry is a powerful technique for the unambiguous identification of chemical compounds. It provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule and its fragments.

For this compound, the theoretical exact mass can be calculated based on its molecular formula, C9H11BrO. The presence of bromine is a key isotopic signature, as it naturally occurs as a mixture of two stable isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak (M+) and any bromine-containing fragment ions in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units.

The expected fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. A primary fragmentation event would be the cleavage of the C-C bond between the ethyl group and the aromatic ring, leading to the formation of a stable benzyl-type cation. Another probable fragmentation is the loss of a water molecule from the ethanol side chain. The presence of the bromine atom on the aromatic ring significantly influences the fragmentation, and its loss can also be a key diagnostic feature.

Table 1: Theoretical HRMS Fragmentation Data for this compound (C9H11BrO)

| Fragment Ion | Theoretical m/z (for 79Br) | Theoretical m/z (for 81Br) | Possible Fragmentation Pathway |

|---|---|---|---|

| [C9H11BrO]+• | 213.9993 | 215.9973 | Molecular Ion |

| [C8H8Br]+ | 182.9809 | 184.9789 | Loss of CH2OH |

| [C9H10Br]+ | 197.9918 | 199.9898 | Loss of OH |

| [C7H6Br]+ | 168.9656 | 170.9636 | Loss of C2H5O |

| [C9H11O]+ | 135.0810 | - | Loss of Br |

| [C7H7]+ | 91.0548 | - | Tropylium ion (rearrangement) |

Chromatographic Methods for Purity Assessment and Isolation of Isomers

Chromatographic techniques are essential for determining the purity of this compound and for the separation of any potential isomers, including positional isomers and enantiomers.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a standard and effective method for assessing the purity of moderately polar compounds like this compound. A C18 column is typically employed, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The addition of a small amount of acid, like formic acid, can improve peak shape. By monitoring the elution profile with a UV detector, impurities can be identified and quantified.

A hypothetical HPLC method for the purity analysis of this compound is presented below.

Table 2: Example HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | | Gradient | 50% B to 95% B over 15 minutes | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Injection Volume | 10 µL | | Expected Retention Time | ~8-12 minutes |

Isolation of Isomers by Chiral Chromatography

Since this compound possesses a stereocenter at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. The separation of these enantiomers is crucial, as they may exhibit different biological activities. Chiral HPLC is the most common technique for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are often effective in resolving enantiomers of aromatic alcohols. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is critical for achieving separation.

Table 3: Potential Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of the two enantiomers |

In addition to positional and enantiomeric isomers, the synthesis of this compound may result in other isomeric impurities, such as those with the bromine and methyl groups at different positions on the phenyl ring. The separation of these positional isomers can typically be achieved using standard reversed-phase or normal-phase HPLC, as their different polarities will lead to different retention times.

Computational Chemistry and Theoretical Studies of 2 2 Bromo 5 Methylphenyl Ethanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 2-(2-Bromo-5-methylphenyl)ethanol. These methods provide a robust framework for understanding its geometry, stability, and electronic properties.

The three-dimensional arrangement of atoms in a molecule is crucial for its physical and chemical properties. For this compound, the presence of a flexible ethanol (B145695) side chain attached to the phenyl ring gives rise to multiple possible conformations. Theoretical geometry optimization aims to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface.

Studies on similar molecules, such as 5-bromo-2-ethoxyphenylboronic acid, have shown the existence of several conformers. core.ac.uknih.gov For this compound, different orientations of the hydroxyl group relative to the phenyl ring can be anticipated. The relative energies of these conformers can be calculated to determine their population at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer 1 (Most Stable) | DFT/B3LYP/6-311++G(d,p) | 0.00 |

| Conformer 2 | DFT/B3LYP/6-311++G(d,p) | 1.25 |

Note: This table contains hypothetical data for illustrative purposes.

The electronic structure of a molecule governs its reactivity and spectroscopic behavior. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. The different colors on the MEP surface indicate regions of varying electrostatic potential, highlighting areas prone to electrophilic or nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the bromine atom, indicating these as potential sites for electrophilic attack.

Table 2: Hypothetical FMO Energies and Related Parameters for this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Ionization Potential | 6.5 eV |

Note: This table contains hypothetical data for illustrative purposes.

The charge distribution calculated through NBO analysis reveals the partial charges on each atom, offering insights into the molecule's polarity and reactivity. The electronegative bromine and oxygen atoms are expected to carry partial negative charges, while the adjacent carbon and hydrogen atoms would have partial positive charges.

Table 3: Hypothetical NBO Analysis Data for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | σ*(C-H) | 2.5 |

| σ(C-C) | σ*(C-Br) | 1.8 |

Note: This table contains hypothetical data for illustrative purposes. LP denotes a lone pair.

Spectroscopic Property Prediction and Validation

Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts of a molecule. core.ac.uknih.gov By calculating the theoretical ¹H and ¹³C NMR spectra for the optimized geometry of this compound, one can predict the chemical shifts of each nucleus. These predicted values can be correlated with experimental spectra to aid in the assignment of signals.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These calculations help in assigning the observed vibrational bands to specific molecular motions, providing a deeper understanding of the molecule's vibrational modes.

Table 4: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H (hydroxyl) | 2.1 | 2.3 |

| C (aromatic, C-Br) | 120.5 | 121.0 |

Note: This table contains hypothetical data for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra. core.ac.uknih.gov By calculating the electronic excitation energies and oscillator strengths, the absorption maxima (λmax) can be predicted. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the benzene (B151609) ring. The solvent environment can also be included in these calculations to account for its effect on the absorption spectrum.

Table 5: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 275 | 0.08 | HOMO → LUMO |

| S0 → S2 | 230 | 0.15 | HOMO-1 → LUMO |

Note: This table contains hypothetical data for illustrative purposes.

Theoretical Exploration of Reaction Mechanisms and Transition States

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for investigating the intricate details of reaction mechanisms. researchgate.netacs.orgusu.edu These methods allow for the mapping of potential energy surfaces, which describe the energy of a system as a function of its geometry, revealing the most likely pathways for a reaction.

The study of a reaction's energy profile is crucial for understanding its kinetics. Theoretical calculations can determine the energies of reactants, intermediates, transition states, and products. researchgate.netresearchgate.net The activation barrier, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.

For this compound, a primary alcohol, a common reaction to study would be its oxidation to the corresponding aldehyde or carboxylic acid. researchgate.netnih.gov Another significant reaction pathway for this molecule would be palladium-catalyzed cross-coupling reactions, leveraging the bromo-substituent on the aromatic ring. rsc.orgnih.govnih.gov

DFT calculations, often using functionals like B3LYP or M06-2X, can model these transformations. usu.eduresearchgate.net For instance, in a hypothetical oxidation reaction, the energy profile would delineate the steps involved, such as the initial formation of a complex with an oxidizing agent, the hydrogen abstraction from the alcohol, and the subsequent formation of the carbonyl group. Each step would be characterized by a transition state with a specific activation energy.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Oxidation of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Alcohol + Oxidant) | 0.0 |

| Pre-reaction Complex | -2.5 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +10.7 |

| Products (Aldehyde + Reduced Oxidant) | -20.1 |

Note: This table is illustrative and based on typical values for alcohol oxidation reactions. The energies are relative to the starting reactants.

Similarly, for a Suzuki cross-coupling reaction, computational modeling can elucidate the energies of the oxidative addition, transmetalation, and reductive elimination steps, identifying the rate-determining step of the catalytic cycle. researchgate.net

Computational chemistry is an invaluable tool for predicting the selectivity of organic reactions. nih.govrsc.org For substituted aromatic compounds like this compound, regioselectivity is a key consideration in reactions such as electrophilic aromatic substitution. While the existing bromo and methyl groups direct incoming electrophiles, computational models can quantify the activation barriers for substitution at different positions on the benzene ring, thus predicting the major product. rsc.org These predictions are often rationalized by analyzing the distribution of charge and frontier molecular orbitals in the reactant. chemrxiv.orgchemrxiv.org

Stereoselectivity becomes important if the reactions create a new chiral center or if the starting material is chiral. While the parent this compound is not chiral, reactions at the benzylic position could introduce chirality. Computational models can predict which diastereomer or enantiomer is favored by calculating the energies of the different stereoisomeric transition states. rsc.orgacs.orgresearchgate.net The difference in these transition state energies directly correlates to the predicted enantiomeric or diastereomeric excess.

Table 2: Hypothetical Calculated Energy Barriers for a Regioselective Reaction

| Product Isomer | Transition State Energy (kcal/mol) | Predicted Product Ratio |

| Ortho-substituted | 25.3 | Minor |

| Meta-substituted | 28.1 | Negligible |

| Para-substituted | 22.5 | Major |

Note: This table is a hypothetical representation for an electrophilic substitution on a related aromatic system, illustrating how computational data can predict regiochemical outcomes.

Intermolecular Interaction Analysis

The way molecules interact with each other in the solid state determines their crystal packing and physical properties. Computational methods provide a lens to visualize and quantify these non-covalent interactions.

Hirshfeld surface analysis is a powerful technique used to explore intermolecular contacts in crystal structures. iucr.orgresearchgate.netnih.govrsc.org It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties onto this surface, such as the normalized contact distance (dnorm), one can visualize regions of close intermolecular contacts. Red spots on the dnorm surface indicate close contacts, which are often hydrogen bonds or other strong interactions. nih.gov

For this compound, the hydroxyl group would be expected to participate in hydrogen bonding, which would appear as distinct red regions on the Hirshfeld surface. The bromine atom can also participate in halogen bonding. The analysis can be further broken down into fingerprint plots, which quantify the percentage contribution of different types of intermolecular contacts (e.g., H···H, C-H···π, Br···H). researchgate.netnih.gov

Table 3: Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.2 |

| O···H / H···O | 20.5 |

| C···H / H···C | 15.8 |

| Br···H / H···Br | 10.3 |

| C···C (π-π stacking) | 5.1 |

| Other | 3.1 |

Note: This is an illustrative table based on analyses of similar halogenated organic molecules.

Future Research Directions and Perspectives

Innovations in Synthesis and Derivatization

Future synthetic efforts will likely focus on developing more efficient, sustainable, and versatile methods for the preparation and modification of 2-(2-Bromo-5-methylphenyl)ethanol.

Catalytic Systems and Flow Chemistry: The exploration of novel catalytic systems is a paramount research avenue. This includes the application of photoredox catalysis , which utilizes visible light to mediate chemical transformations under mild conditions, offering a greener alternative to traditional methods. rsc.orgnih.govchemicaljournal.innumberanalytics.com The development of organocatalysis , using small organic molecules to catalyze reactions, presents another promising strategy for achieving high enantioselectivity in the synthesis of chiral derivatives of the target compound. nih.govyoutube.com Furthermore, the adoption of flow chemistry could enable the continuous and scalable production of this compound and its derivatives, enhancing reaction control and safety, which is particularly relevant for the synthesis of active pharmaceutical ingredients. nih.govresearchgate.netrsc.orgacs.org

Late-Stage Functionalization and Biocatalysis: The bromine atom and the phenyl ring in this compound are ripe for late-stage functionalization , a strategy that allows for the modification of a complex molecule at a late stage of the synthesis. researchgate.netnih.govnih.govacs.orgacs.org This approach is invaluable for rapidly creating a library of analogs for structure-activity relationship studies. Moreover, the integration of biocatalysis , using enzymes or whole-cell systems, could provide highly selective and environmentally benign routes to optically active derivatives. researchgate.netmdpi.comresearchgate.netnih.gov For instance, fungal biocatalysis has shown potential in the stereoselective oxidation of similar phenylethanol structures. mdpi.com

Expanded Role in Functional Materials and Advanced Chemical Systems

The unique structural features of this compound, namely the presence of a bromo-aromatic group and a hydroxyl functional group, make it an attractive building block for a variety of functional materials and advanced chemical systems.

Polymers and Supramolecular Assemblies: The hydroxyl group can serve as a point of polymerization, while the brominated phenyl ring can be functionalized to tune the properties of the resulting polymers. Research into the synthesis of polyesters and other polymers derived from this compound could lead to materials with tailored thermal, optical, or mechanical properties. proquest.com The molecule's capacity for hydrogen bonding and other non-covalent interactions also suggests its potential use in the construction of complex supramolecular architectures , which have applications in areas such as drug delivery and catalysis.

Chemical Sensors and Organic Electronics: The aromatic ring system of this compound can be modified to create chromophores or fluorophores, making its derivatives candidates for use in chemical sensors . The interaction of the sensor molecule with a target analyte could induce a change in its optical or electronic properties. Furthermore, the electronic characteristics of the brominated phenyl ring could be exploited in the design of new materials for organic electronics , such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Synergistic Integration of Experimental and Computational Approaches

The synergy between experimental and computational chemistry will be crucial for accelerating the discovery and development of new applications for this compound. rsc.orgnih.govacs.org

Mechanistic Elucidation and Spectroscopic Analysis: Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms for the synthesis and derivatization of the compound, providing insights that can guide experimental optimization. chemrxiv.orgacs.orgnih.gov Computational methods are also invaluable for predicting and interpreting spectroscopic data, such as NMR and IR spectra, which are essential for the characterization of new derivatives. chemrxiv.orgacs.orgresearchgate.netrsc.orgresearchgate.net

Predictive Modeling: The development of robust computational models can significantly streamline the research process. For example, Quantum Mechanics (QM) investigations can be used to understand and predict the enantioselectivity and reactivity trends in asymmetric reactions involving this compound. nih.gov

Emerging Methodologies for Structure-Reactivity Correlation

To fully harness the potential of this compound, it is essential to establish clear relationships between its structure and its chemical reactivity and functional properties.

High-Throughput Screening and Machine Learning: High-throughput screening (HTS) techniques can be used to rapidly screen large libraries of derivatives for desired properties, such as catalytic activity or biological function. unchainedlabs.comnih.govnih.gov In parallel, the burgeoning field of machine learning offers powerful tools for predicting reaction outcomes and optimizing reaction conditions. mit.edunih.govacs.orgnih.govbeilstein-journals.org By training models on existing reaction data, it may become possible to predict the most suitable catalysts, solvents, and temperatures for a given transformation involving this compound.

Q & A

Q. Key factors for optimization :

- Catalyst selection (e.g., FeBr₃ vs. AlCl₃ for bromination regioselectivity).

- Solvent polarity (e.g., dichloromethane for electrophilic substitutions).

- Reaction temperature (lower temps reduce undesired polymerization).

Advanced: How does steric hindrance from the methyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:

The methyl group at the 5-position creates steric hindrance, affecting:

- Suzuki-Miyaura coupling : Bulky ligands (e.g., SPhos) improve coupling efficiency by reducing steric clashes between the palladium catalyst and the methyl group .

- Ullmann coupling : Electron-withdrawing bromine enhances aryl halide reactivity, but steric effects may slow reaction kinetics. Computational modeling (DFT) can predict transition-state geometries to optimize ligand design .

- Competing pathways : Steric effects may favor mono-substitution over di-substitution in multi-step syntheses.

Q. Experimental validation :

- X-ray crystallography (e.g., SHELXL refinement ) can confirm steric environments.

- Kinetic studies under varying ligand steric bulk (e.g., comparing PPh₃ vs. PCy₃) quantify steric contributions .

Basic: Which spectroscopic methods are most reliable for characterizing this compound?

Answer:

Q. Differentiation of isomers :

- NOESY NMR or X-ray diffraction resolves positional isomerism (e.g., 2-bromo vs. 4-bromo derivatives) .

Advanced: How can computational tools predict the compound’s behavior in nucleophilic substitution reactions?

Answer:

- Density Functional Theory (DFT) :

- Calculates activation energies for SN2 mechanisms, predicting leaving-group efficiency (Br⁻ vs. other halides) .

- Solvent effects (e.g., polar aprotic vs. protic) are modeled using continuum solvation models (e.g., SMD).

- Molecular Dynamics (MD) :

- Software : Gaussian or ORCA for DFT; GROMACS for MD.

Q. Validation :

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.

- Waste disposal : Collect in halogenated waste containers; neutralize with alkaline solutions (e.g., NaOH) before disposal .

- Emergency measures : Eye wash stations and emergency showers must be accessible. Spill kits with inert adsorbents (e.g., vermiculite) are recommended .

Advanced: What crystallographic techniques resolve structural ambiguities in derivatives of this compound?

Answer:

- Single-crystal X-ray diffraction :

- Powder XRD :

- Synchrotron radiation : High-resolution data collection resolves subtle electron density variations (e.g., disorder in methyl or ethanol groups) .

Basic: What solvent systems are optimal for reactions involving this compound?

Answer:

- Polar aprotic solvents : DMF or DMSO enhance nucleophilicity in SNAr reactions.

- Ether solvents : THF or diethyl ether stabilize Grignard reagents in coupling reactions .

- Chlorinated solvents : Dichloromethane minimizes side reactions in Friedel-Crafts alkylation .

- Solubility data : The compound is sparingly soluble in water but dissolves in methanol or chloroform (~10-20 mg/mL) .

Advanced: How can competing side reactions be suppressed during the synthesis of analogs?

Answer:

- Protecting groups : Use TBS or acetyl groups to shield the ethanol moiety during bromination .

- Low-temperature conditions : Slow addition of brominating agents at -78°C reduces electrophilic over-reaction .

- Catalyst tuning : Pd(PPh₃)₄ with bulky ligands minimizes β-hydride elimination in cross-couplings .

- In situ monitoring : Raman spectroscopy tracks reaction progress to halt at the desired intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.